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Compound of Interest

Compound Name: N6-Furfuryl-2-aminoadenosine

Cat. No.: B3256301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These application notes and protocols are based on published research for N6-

furfuryladenosine (also known as kinetin riboside). While N6-Furfuryl-2-aminoadenosine is a

related purine nucleoside analogue with reported antitumor activity, specific experimental data

for this compound is limited. The following information serves as a comprehensive guide and a

starting point for research, with the acknowledgment that optimization for N6-Furfuryl-2-
aminoadenosine may be required.

Introduction
N6-furfuryladenosine (kinetin riboside) is a purine derivative with demonstrated anticancer and

apoptogenic properties across various human cancer cell lines.[1] Its mechanism of action

involves the induction of genotoxic stress, rapid depletion of cellular ATP, and the upregulation

of DNA damage and stress response genes.[1] Furthermore, N6-furfuryladenosine plays a role

in mitochondrial quality control by activating PINK1 kinase, a key regulator of mitophagy.[2][3]

These characteristics make it a compound of significant interest for cancer research and drug

development.
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The following tables summarize the quantitative data regarding the effects of N6-

furfuryladenosine on various cancer cell lines.

Table 1: IC50 Values of N6-furfuryladenosine in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Incubation Time (h)

MiaPaCa-2 Pancreatic Carcinoma 0.27 ± 0.09 72

A375 Melanoma

Not explicitly stated,

but potent

antiproliferative

activity observed at

low micromolar

concentrations.

Not specified

Other Cancer Cell

Lines
Various

Potent antiproliferative

activity observed.
Not specified

Data compiled from published research.[1]

Table 2: Cellular Effects of N6-furfuryladenosine Treatment

Cell Line Concentration (µM) Incubation Time Observed Effect

MiaPaCa-2, A375 Low micromolar 60 - 180 min
Massive ATP

depletion

MiaPaCa-2, A375 Low micromolar 60 - 180 min

Induction of genotoxic

stress (assessed by

alkaline comet assay)

MiaPaCa-2, A375 Not specified Not specified

Upregulation of

CDKN1A (p21),

HMOX1, DDIT3, and

GADD45A

MitoQC-PMC 0.3, 0.7, 1 Not specified
Activation of

mitophagy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19186174/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3256301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data compiled from published research.[1][2]

Experimental Protocols
Cell Culture and Maintenance
This protocol provides a general guideline for culturing cell lines such as MiaPaCa-2 and A375.

Specific media and supplements may vary based on the cell line.

Materials:

Appropriate cell culture medium (e.g., DMEM for MiaPaCa-2, RPMI-1640 for A375)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Cell culture flasks/plates

Humidified incubator (37°C, 5% CO2)

Protocol:

Maintain cells in the recommended complete medium supplemented with 10% FBS and

1% Penicillin-Streptomycin.

Subculture cells when they reach 80-90% confluency.

To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for a few

minutes until cells detach.

Neutralize trypsin with complete medium and centrifuge the cell suspension.

Resuspend the cell pellet in fresh medium and seed into new culture vessels at the

desired density.
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Assessment of Antiproliferative Activity (IC50
Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50)

using a cell viability assay such as the MTT assay.

Materials:

96-well plates

N6-furfuryladenosine stock solution (dissolved in a suitable solvent like DMSO)

Complete cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Protocol:

Seed cells into a 96-well plate at a predetermined optimal density and allow them to

adhere overnight.

Prepare serial dilutions of N6-furfuryladenosine in complete medium.

Remove the old medium from the wells and add the medium containing different

concentrations of the compound. Include vehicle-only controls.

Incubate the plate for the desired period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the

formation of formazan crystals.

Add the solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay by Annexin V-FITC and Propidium
Iodide (PI) Staining
This protocol describes the detection of apoptosis using flow cytometry.

Materials:

6-well plates

N6-furfuryladenosine

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide,

and Binding Buffer)

Flow cytometer

Protocol:

Seed cells in 6-well plates and treat with N6-furfuryladenosine at the desired concentration

and for the appropriate time.

Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

Resuspend the cells in the provided Binding Buffer.

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's

instructions.

Incubate the cells in the dark at room temperature for 15 minutes.

Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for

both stains, early apoptotic cells will be Annexin V-positive and PI-negative, and late
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apoptotic/necrotic cells will be positive for both stains.

ATP Level Measurement
This protocol outlines a method to determine cellular ATP levels, which are rapidly depleted by

N6-furfuryladenosine.

Materials:

Luminometer-compatible plates (e.g., white-walled 96-well plates)

N6-furfuryladenosine

ATP measurement kit (e.g., a luciferase-based assay kit)

Luminometer

Protocol:

Seed cells in a luminometer-compatible plate.

Treat the cells with N6-furfuryladenosine for a short duration (e.g., 60-180 minutes).[1]

Following treatment, lyse the cells and measure the ATP concentration using a luciferase-

based ATP assay kit according to the manufacturer's protocol.

Measure the luminescence using a luminometer. The light output is proportional to the ATP

concentration.

Normalize the ATP levels to the total protein concentration or cell number.

Genotoxic Stress Assessment by Alkaline Comet Assay
This protocol is used to detect DNA single-strand breaks induced by N6-furfuryladenosine.

Materials:

Microscope slides
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Low melting point agarose

Lysis buffer

Alkaline electrophoresis buffer

Neutralization buffer

DNA staining solution (e.g., SYBR Green or ethidium bromide)

Fluorescence microscope with appropriate filters

Protocol:

Treat cells with N6-furfuryladenosine for the desired time (e.g., 60-180 minutes).[1]

Harvest the cells and resuspend them in low melting point agarose.

Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to

solidify.

Immerse the slides in cold lysis buffer to lyse the cells and unfold the DNA.

Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to

unwind the DNA.

Perform electrophoresis at a low voltage.

Neutralize the slides and stain the DNA with a fluorescent dye.

Visualize the "comets" using a fluorescence microscope and quantify the DNA damage

using appropriate software. The extent of the comet tail is proportional to the amount of

DNA damage.

Western Blotting for Stress Response Proteins (e.g.,
p21)
This protocol is for detecting the upregulation of proteins like p21 following treatment.
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Materials:

SDS-PAGE equipment

PVDF or nitrocellulose membrane

Transfer apparatus

Primary antibody (e.g., anti-p21)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Treat cells with N6-furfuryladenosine.

Lyse the cells and determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody against the protein of interest (e.g.,

p21).

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Caption: Proposed mechanism of N6-furfuryladenosine-induced cytotoxicity.
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Caption: N6-furfuryladenosine's role in the PINK1/Parkin-mediated mitophagy pathway.
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Caption: General experimental workflow for studying the effects of N6-furfuryladenosine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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